molecular formula C22H16BrClN2O2 B4628092 5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B4628092
M. Wt: 455.7 g/mol
InChI Key: DNYIBYWKAFGPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals that often possess significant biological or pharmacological activities. Research in this area focuses on developing new synthetic routes, understanding molecular structures, and exploring potential applications based on chemical reactivity and properties.

Synthesis Analysis

Synthetic methods for related compounds often involve multi-step processes including esterification, Claisen-type reactions, Suzuki−Miyaura cross-coupling, and amidation to obtain final products with desired functionalities (Ikemoto et al., 2005). These methodologies could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, NMR) are common tools for determining the molecular structure and confirming the identity of synthesized compounds. For example, the molecular structures of similar benzoxazole derivatives have been elucidated using these techniques, highlighting the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : A study by Yao and Huang (2010) demonstrates the synthesis of a new heterocyclic compound involving a benzoxazole ring, showcasing the chemical reactivity and potential for creating novel compounds with benzoxazole structures (Yao & Huang, 2010).

  • Benzoxazole as a Building Block : Research by Trost, Dogra, and Franzini (2004) highlights the use of benzoxazole derivatives as building blocks in asymmetric synthesis, particularly for creating alpha-hydroxycarboxylic acid derivatives, indicating its versatility in synthetic chemistry (Trost, Dogra, & Franzini, 2004).

  • Benzoxazole Synthesis Methodology : Wu et al. (2014) developed an efficient method for synthesizing a range of 2-substituted benzoxazoles, demonstrating the versatility and practicality of benzoxazole compounds in organic synthesis (Wu et al., 2014).

Biological Applications

  • Anti-Inflammatory and Cytotoxic Agents : Thakral et al. (2022) explored the synthesis of 2-halogenatedphenyl benzoxazole derivatives, revealing significant anti-inflammatory and cytotoxic activities, suggesting potential medicinal applications of benzoxazole compounds (Thakral et al., 2022).

  • Antipsychotic Agent Analogues : Research by Norman, Kelley, and Hollingsworth (1993) on conformationally restricted derivatives of benzamides, which are structurally related to benzoxazoles, provides insight into the development of potential antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

  • Antibacterial and Antifungal Activities : Ighilahriz-Boubchir et al. (2017) investigated the antibacterial and antifungal properties of 2-benzoylamino-N-phenyl-benzamide derivatives, highlighting the potential of benzoxazole-related compounds in treating infections (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c1-12-3-8-20-19(9-12)26-22(28-20)14-5-4-13(2)18(10-14)25-21(27)16-11-15(23)6-7-17(16)24/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIBYWKAFGPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 3
5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.